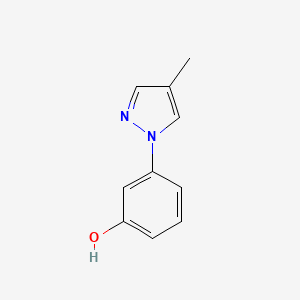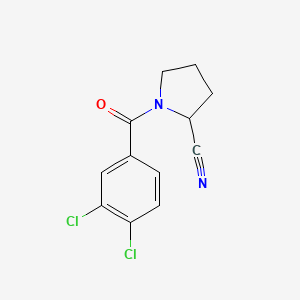![molecular formula C12H13ClN2O3 B7578914 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCPMAA is a derivative of pyridine and has a cyclopropylmethyl group attached to it, which makes it a unique compound with interesting properties.
作用機序
The mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and Alzheimer's disease. In agriculture, this compound has been shown to modulate the activity of specific receptors in plants, leading to improved growth and yield.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been shown to induce cell death in cancer cells and improve cognitive function in animal models of Alzheimer's disease. In agriculture, this compound has been shown to improve plant growth and yield by modulating various physiological processes, such as photosynthesis and nutrient uptake.
実験室実験の利点と制限
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research. Another advantage is that it has a unique structure that can be used as a building block for the synthesis of novel materials. One limitation is that it has not been extensively studied in humans, which limits its potential use as a drug candidate. Another limitation is that it may have toxic effects at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. In agriculture, future research could focus on optimizing the use of this compound as a plant growth regulator to improve crop yield. Overall, this compound has the potential to be a valuable compound for various applications, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid involves several steps that require specific reagents and conditions. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. The second step involves the reaction of the resulting chloride with cyclopropylmethylamine to form this compound. The synthesis of this compound has been optimized to improve yield and purity.
科学的研究の応用
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, this compound has been used as a plant growth regulator to improve crop yield.
特性
IUPAC Name |
2-[(5-chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-4-10(14-5-9)12(18)15(7-11(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVPWFNFGXRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

